molecular formula C14H11FO2 B1440009 3-(4-Fluoro-benzyl)-benzoic acid CAS No. 886569-97-7

3-(4-Fluoro-benzyl)-benzoic acid

Cat. No. B1440009
CAS RN: 886569-97-7
M. Wt: 230.23 g/mol
InChI Key: IQZZTFXFBHYWOL-UHFFFAOYSA-N
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Description

The compound “3-(4-Fluoro-benzyl)-benzoic acid” would be a benzoic acid derivative with a fluorobenzyl group at the 3rd position . It’s likely to be used in laboratory settings for synthesis of other compounds .


Synthesis Analysis

While specific synthesis methods for “3-(4-Fluoro-benzyl)-benzoic acid” were not found, similar compounds like 4-Fluorobenzoyl chloride have been synthesized through Friedel-Crafts acylation reactions .


Molecular Structure Analysis

The molecular structure of “3-(4-Fluoro-benzyl)-benzoic acid” would consist of a benzene ring (from benzoic acid) with a fluorobenzyl group attached at the 3rd position .


Physical And Chemical Properties Analysis

While specific properties for “3-(4-Fluoro-benzyl)-benzoic acid” were not found, similar compounds like 4-Fluorobenzoyl chloride have a melting point of 10-12 °C, a boiling point of 82 °C/20 mmHg, and a density of 1.342 g/mL at 25 °C .

Scientific Research Applications

Anti-Allergic Drug Synthesis

3-(4-Fluoro-benzyl)-benzoic acid: is utilized in the synthesis of anti-allergic drugs, particularly as H1-antihistamines. These compounds are crucial in combating allergic reactions by blocking histamine H1 receptors, which are involved in allergy symptoms like vasodilation and increased capillary permeability .

Antimicrobial Activity

This compound has been incorporated into the structure of various analogues that exhibit significant antimicrobial activity. For instance, it’s used in the synthesis of benzaldehyde analogues that show promising results against a range of bacteria and fungi, indicating its potential in developing new antimicrobial agents .

Enzyme Inhibition

The structural analogues of 3-(4-Fluoro-benzyl)-benzoic acid have been studied for their ability to inhibit enzymes that are critical in the life cycle of pathogens. This includes the inhibition of topoisomerase II DNA gyrase B in E. coli, which is essential for bacterial DNA replication .

Anti-Inflammatory Properties

Due to its role in the synthesis of H1-antihistamines, 3-(4-Fluoro-benzyl)-benzoic acid also contributes to anti-inflammatory properties. By inhibiting histamine action, it can potentially reduce inflammation associated with allergic reactions .

Chemical Synthesis of Heterocycles

The compound is used in the chemical synthesis of heterocyclic compounds, which are a core structure in many therapeutic drugs. Its incorporation into triazole rings, for example, is a key step in creating compounds with a broad range of pharmacological activities .

Research Tool in Pharmacology

3-(4-Fluoro-benzyl)-benzoic acid: serves as a research tool in pharmacology for studying the interaction of drugs with histamine receptors. It helps in understanding the pharmacodynamics and pharmacokinetics of potential therapeutic agents .

Mechanism of Action

The mechanism of action would depend on the specific application of “3-(4-Fluoro-benzyl)-benzoic acid”. For instance, some benzoyl derivatives have been used in the synthesis of drugs with various mechanisms of action .

Future Directions

The future directions for “3-(4-Fluoro-benzyl)-benzoic acid” would depend on its specific applications. For instance, if it’s used in drug synthesis, future directions might involve optimizing its synthesis or exploring its potential in new drug candidates .

properties

IUPAC Name

3-[(4-fluorophenyl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c15-13-6-4-10(5-7-13)8-11-2-1-3-12(9-11)14(16)17/h1-7,9H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZZTFXFBHYWOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301285157
Record name 3-[(4-Fluorophenyl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301285157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluoro-benzyl)-benzoic acid

CAS RN

886569-97-7
Record name 3-[(4-Fluorophenyl)methyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886569-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Fluorophenyl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301285157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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